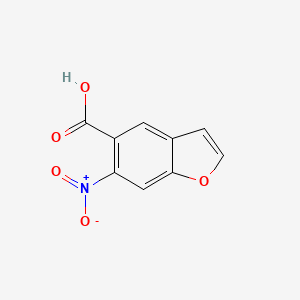

6-Nitro-1-benzofuran-5-carboxylic acid

CAS No.: 342425-80-3

Cat. No.: VC18701658

Molecular Formula: C9H5NO5

Molecular Weight: 207.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 342425-80-3 |

|---|---|

| Molecular Formula | C9H5NO5 |

| Molecular Weight | 207.14 g/mol |

| IUPAC Name | 6-nitro-1-benzofuran-5-carboxylic acid |

| Standard InChI | InChI=1S/C9H5NO5/c11-9(12)6-3-5-1-2-15-8(5)4-7(6)10(13)14/h1-4H,(H,11,12) |

| Standard InChI Key | UZHBOKBUTPBKAF-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC2=CC(=C(C=C21)C(=O)O)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzofuran core (a fused benzene and furan ring) with a nitro group (-NO) at the 6-position and a carboxylic acid (-COOH) group at the 5-position. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the benzofuran ring, while the carboxylic acid enables hydrogen bonding and salt formation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-nitro-1-benzofuran-5-carboxylic acid typically involves multi-step reactions starting from benzofuran precursors. A patented method (CN107674052A) outlines a nitro reduction and cyclization strategy :

-

Nitration: Introduction of the nitro group via electrophilic aromatic substitution using mixed acids (HNO/HSO).

-

Cyclization: Formation of the benzofuran ring through intramolecular esterification or dehydration.

-

Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid group .

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Nitration | 94 | HNO/HSO, 0–20°C | |

| Cyclization | 85 | Ethanol reflux, NaCO | |

| Carboxylation | 92 | Hydrochloric acid hydrolysis |

Industrial-Scale Production

Industrial methods prioritize efficiency and safety, employing continuous flow reactors to mitigate risks associated with exothermic nitration reactions. Catalytic hydrogenation (e.g., Pd/C, H) is favored for nitro reductions due to higher selectivity .

Biological Activities and Mechanisms

Antimicrobial Properties

6-Nitro-1-benzofuran-5-carboxylic acid exhibits broad-spectrum antimicrobial activity. In vitro studies against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) reported minimum inhibitory concentrations (MICs) of 50–200 μg/mL .

Table 3: Antimicrobial Activity Profile

The nitro group enhances membrane permeability, while the carboxylic acid facilitates target binding via ionic interactions .

Applications in Pharmaceutical Development

Intermediate for Vilazodone Synthesis

The compound serves as a key intermediate in synthesizing vilazodone, a serotonin reuptake inhibitor used to treat major depressive disorder. Patent CN107674052A details its role in forming piperazine-containing intermediates through reductive amination .

Drug Design and SAR Insights

Structure-activity relationship (SAR) studies reveal that:

-

Nitro Group: Essential for antimicrobial activity; replacement with amino groups reduces potency .

-

Carboxylic Acid: Enhances solubility and target binding; esterification alters bioavailability .

Table 4: SAR of Benzofuran Derivatives

| Modification | Effect on Activity | Reference |

|---|---|---|

| Nitro → Amino | ↓ Antimicrobial activity | |

| Carboxylic acid → Ester | ↑ Lipophilicity, ↓ solubility | |

| Halogenation (e.g., Cl) | ↑ Cytotoxicity (IC 0.08 μM) |

Challenges and Future Directions

Synthetic Challenges

-

Over-Nitration: Risk of di-nitration byproducts requires precise temperature control .

-

Purification: Column chromatography is often necessary due to polar byproducts .

Therapeutic Optimization

Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume